molecular formula C20H23NO B1266671 [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- CAS No. 52364-72-4

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-

Cat. No. B1266671
CAS RN: 52364-72-4
M. Wt: 293.4 g/mol
InChI Key: JPBFKTCKZLMJED-UHFFFAOYSA-N
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Description

[1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)- (hereafter referred to as BPC-4H) is an organic compound that has been the subject of extensive research in recent years due to its potential applications in various scientific fields. BPC-4H is a derivative of biphenyl, a type of aromatic hydrocarbon that is composed of two benzene rings connected by a single bond. The heptyloxy group is attached to the nitrogen atom of the carbonitrile group, making BPC-4H a nitrogen-containing heterocyclic compound. The unique structure of BPC-4H has led to its use in a variety of scientific applications, including organic synthesis, medicinal chemistry, and biochemistry.

Scientific Research Applications

Flexoelectric Effect in Monolayers

4’-Heptyloxy-4-cyanobiphenyl: has been studied for its flexoelectric properties when formed into monolayers at an air-water interface. The flexoelectric effect is crucial for the development of new materials for sensors and actuators. Researchers have used Maxwell displacement current (MDC) and optical second harmonic generation measurements to detect this effect, which is significant for understanding the electrical behavior of liquid crystal monolayers .

Helical Liquid Crystals Induction

This compound is also used to induce helical mesophases in liquid crystals. The ability to control the chirality and helical structure of liquid crystals is important for advanced display technologies and optical devices. The compound’s structure allows it to interact with liquid crystal molecules, influencing their orientation and inducing a helical twist .

Liquid Crystal Phase Behavior

The length of the aliphatic chain in compounds like 4’-Heptyloxy-4-cyanobiphenyl is critical for determining the phase behavior of liquid crystals. This compound, with its seven methylene units, contributes to the study of how molecular structure affects the liquid crystal phases, which is essential for designing materials with specific thermal and optical properties .

Material Synthesis and Supply

As a chemical compound with specific properties, 4’-Heptyloxy-4-cyanobiphenyl is supplied by chemical companies for experimental and research use. Its availability facilitates various studies in material science, particularly in the synthesis of new compounds and materials with desired characteristics .

Dielectric Anisotropy in Liquid Crystals

The compound’s influence on the dielectric anisotropy of liquid crystals is another area of application. Dielectric anisotropy is a key parameter in the performance of liquid crystal displays (LCDs). Understanding how additives like 4’-Heptyloxy-4-cyanobiphenyl affect this property can lead to improvements in LCD technology .

Safety and Hazards

The safety data sheet for Biphenyl indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is also very toxic to aquatic life with long-lasting effects .

Mechanism of Action

Target of Action

The primary target of 4’-Heptyloxy-4-cyanobiphenyl, also known as 4-Cyano-4’-heptyloxybiphenyl, is the flexoelectric effect . This effect is a property of certain materials that allows them to generate a voltage when a mechanical strain gradient is applied .

Mode of Action

The compound interacts with its target by forming monolayers at the air-water interface . This interaction is studied using Maxwell displacement current (MDC) and optical second harmonic generation measurements . The flexoelectric effect is quenched due to the flow orientation of the monolayers .

Biochemical Pathways

The compound’s interaction with the flexoelectric effect suggests it may influenceelectromechanical coupling processes within the system .

Pharmacokinetics

Its physical properties such as itsmelting point (54-57 °C) and boiling point (442.9±38.0 °C) can influence its bioavailability and pharmacokinetics.

Result of Action

The primary result of the action of 4’-Heptyloxy-4-cyanobiphenyl is the modulation of the flexoelectric effect . This can lead to changes in the voltage generated by the material under mechanical strain .

Action Environment

The action of 4’-Heptyloxy-4-cyanobiphenyl is influenced by environmental factors such as the presence of an air-water interface . The compound forms monolayers at this interface, which are crucial for its interaction with the flexoelectric effect . The orientation of these monolayers can also affect the compound’s efficacy .

properties

IUPAC Name

4-(4-heptoxyphenyl)benzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23NO/c1-2-3-4-5-6-15-22-20-13-11-19(12-14-20)18-9-7-17(16-21)8-10-18/h7-14H,2-6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPBFKTCKZLMJED-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4068747
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
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Molecular Weight

293.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

52364-72-4
Record name 4′-(Heptyloxy)[1,1′-biphenyl]-4-carbonitrile
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52364-72-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (1,1'-Biphenyl)-4-carbonitrile, 4'-(heptyloxy)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
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Record name [1,1'-Biphenyl]-4-carbonitrile, 4'-(heptyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-(heptyloxy)[1,1'-biphenyl]-4-carbonitrile
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